Synthesis and Characterization of 2-(4-Methoxyphenyl)malondialdehyde: A Technical Guide
Synthesis and Characterization of 2-(4-Methoxyphenyl)malondialdehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Methoxyphenyl)malondialdehyde, a valuable intermediate in organic synthesis and drug discovery. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.
Compound Overview
2-(4-Methoxyphenyl)malondialdehyde is a disubstituted malondialdehyde derivative featuring a p-methoxyphenyl group at the C2 position. Its bifunctional nature, possessing two aldehyde groups, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.
Table 1: Physical and Chemical Properties of 2-(4-Methoxyphenyl)malondialdehyde
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.19 g/mol |
| Appearance | Off-white to yellow-beige powder |
| Melting Point | 145-148 °C |
| CAS Number | 65192-28-1 |
Synthesis Pathway
The primary synthetic route to 2-(4-Methoxyphenyl)malondialdehyde involves a two-step process. The first step is the preparation of the anilide of 4-methoxyphenylacetic acid. This is followed by a Vilsmeier-Haack formylation reaction, which introduces the two aldehyde functionalities.
Experimental Protocols
Synthesis of the Anilide of 4-Methoxyphenylacetic Acid
Materials:
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4-Methoxyphenylacetic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Aniline
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Anhydrous diethyl ether or dichloromethane (DCM)
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Pyridine (optional, as a base)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxyphenylacetic acid in an excess of thionyl chloride or a solution of oxalyl chloride in an anhydrous solvent like DCM.
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Gently reflux the mixture for 1-2 hours until the solid dissolves and the evolution of gas ceases.
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Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude acid chloride.
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Dissolve the crude acid chloride in an anhydrous solvent (e.g., diethyl ether or DCM).
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In a separate flask, dissolve aniline in the same anhydrous solvent, optionally with a slight excess of pyridine.
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Slowly add the acid chloride solution to the aniline solution at 0 °C with constant stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Filter the reaction mixture to remove any precipitated salts.
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Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude anilide.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure anilide of 4-methoxyphenylacetic acid.
Synthesis of 2-(4-Methoxyphenyl)malondialdehyde (Vilsmeier-Haack Reaction)
This procedure is based on the general method for the formylation of aryl anilides as described by Arnold (1961).
Materials:
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Anilide of 4-methoxyphenylacetic acid
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Ice
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Sodium hydroxide (NaOH) or other suitable base for hydrolysis
Procedure:
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In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride tube, cool N,N-dimethylformamide (DMF) in an ice-salt bath.
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Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. This forms the Vilsmeier reagent.
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After the addition is complete, add the anilide of 4-methoxyphenylacetic acid portion-wise to the reaction mixture, ensuring the temperature remains low.
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Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture and pour it slowly onto a large amount of crushed ice with stirring.
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Hydrolyze the resulting intermediate by adding a solution of sodium hydroxide until the mixture is basic. Stir until the hydrolysis is complete.
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The product, 2-(4-methoxyphenyl)malondialdehyde, will precipitate out of the solution.
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Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of malondialdehydes can be complex due to the presence of tautomers (enol and keto forms) in solution. The data presented here is for the expected major tautomeric form.
Table 2: Predicted ¹H NMR Spectral Data for 2-(4-Methoxyphenyl)malondialdehyde
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | s | 2H | Aldehydic protons (-CHO) |
| ~7.2 - 7.4 | d | 2H | Aromatic protons (ortho to OCH₃) |
| ~6.8 - 7.0 | d | 2H | Aromatic protons (meta to OCH₃) |
| ~4.5 - 5.0 | s | 1H | Methine proton (-CH-) |
| ~3.8 | s | 3H | Methoxy protons (-OCH₃) |
Table 3: Predicted ¹³C NMR Spectral Data for 2-(4-Methoxyphenyl)malondialdehyde
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 195 | Aldehydic carbons (-CHO) |
| ~159 - 161 | Aromatic carbon (C-OCH₃) |
| ~130 - 132 | Aromatic carbons (ortho to OCH₃) |
| ~125 - 128 | Aromatic carbon (ipso to CH) |
| ~114 - 116 | Aromatic carbons (meta to OCH₃) |
| ~55 - 56 | Methoxy carbon (-OCH₃) |
| ~50 - 55 | Methine carbon (-CH-) |
Infrared (IR) Spectroscopy
Table 4: Expected FT-IR Absorption Bands for 2-(4-Methoxyphenyl)malondialdehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 - 3100 | Medium | C-H stretch (aromatic) |
| ~2850 - 2950 | Medium | C-H stretch (aliphatic, -OCH₃) |
| ~2720, ~2820 | Medium | C-H stretch (aldehyde, Fermi resonance) |
| ~1680 - 1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1500 | Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether, asymmetric) |
| ~1030 | Strong | C-O stretch (aryl ether, symmetric) |
Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Data for 2-(4-Methoxyphenyl)malondialdehyde
| m/z | Interpretation |
| 178.06 | [M]⁺ (Molecular ion) |
| 149.06 | [M - CHO]⁺ |
| 121.06 | [M - CHO - CO]⁺ or [C₈H₉O]⁺ |
| 108.06 | [C₇H₈O]⁺ |
| 77.04 | [C₆H₅]⁺ |
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the complete characterization of the synthesized 2-(4-Methoxyphenyl)malondialdehyde.
Conclusion
This technical guide outlines a reliable synthetic pathway for 2-(4-Methoxyphenyl)malondialdehyde via a Vilsmeier-Haack reaction of the corresponding anilide precursor. While detailed experimental characterization data is not widely published, the provided expected spectral data serves as a valuable reference for researchers working with this compound. The versatile nature of 2-(4-Methoxyphenyl)malondialdehyde makes it a key intermediate for the synthesis of diverse molecular scaffolds, holding significant potential in the fields of medicinal chemistry and materials science. Further research to fully characterize this compound and explore its synthetic applications is highly encouraged.
